(R)-(+)-Mandelonitrile (R)-(+)-Mandelonitrile (R)-mandelonitrile is a mandelonitrile. It is an enantiomer of a (S)-mandelonitrile.
Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin.
Brand Name: Vulcanchem
CAS No.: 10020-96-9
VCID: VC0110909
InChI: InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1
SMILES: C1=CC=C(C=C1)C(C#N)O
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol

(R)-(+)-Mandelonitrile

CAS No.: 10020-96-9

Reference Standards

VCID: VC0110909

Molecular Formula: C8H7NO

Molecular Weight: 133.15 g/mol

(R)-(+)-Mandelonitrile - 10020-96-9

CAS No. 10020-96-9
Product Name (R)-(+)-Mandelonitrile
Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
IUPAC Name (2R)-2-hydroxy-2-phenylacetonitrile
Standard InChI InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1
Standard InChIKey NNICRUQPODTGRU-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H](C#N)O
SMILES C1=CC=C(C=C1)C(C#N)O
Canonical SMILES C1=CC=C(C=C1)C(C#N)O
Description (R)-mandelonitrile is a mandelonitrile. It is an enantiomer of a (S)-mandelonitrile.
Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin.
Synonyms 2,3-Dihydro-6,7-dimethoxy-1H-inden-1-one; 6,7-Dimethoxy-1-indanone
PubChem Compound 9548674
Last Modified Nov 11 2021
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